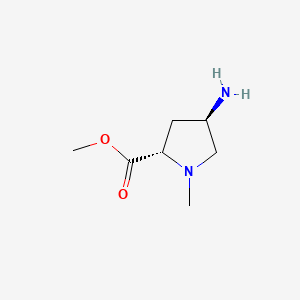
Methyl (4r)-4-Amino-1-Methyl-L-Prolinate
Descripción general
Descripción
Methyl (4r)-4-Amino-1-Methyl-L-Prolinate, also known as MAP or Methyl-AMPA, is a compound that belongs to the class of amino acid derivatives. It is a synthetic analog of the neurotransmitter glutamate and is used in scientific research to study the mechanisms of action of glutamate receptors.
Mecanismo De Acción
Methyl-AMPA binds to the AMPA receptor and activates it, causing an influx of cations such as sodium and calcium into the postsynaptic neuron. This influx of cations depolarizes the neuron, making it more likely to fire an action potential. The activation of AMPA receptors is a key step in the process of synaptic plasticity, which underlies learning and memory.
Efectos Bioquímicos Y Fisiológicos
Methyl-AMPA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum, which is a key brain region involved in reward and motivation. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. In addition, Methyl-AMPA has been shown to enhance long-term potentiation (LTP) in the hippocampus, which is a key brain region involved in learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl-AMPA in lab experiments is that it is a selective agonist of the AMPA receptor, which allows researchers to study the effects of AMPA receptor activation in isolation. Another advantage is that it is a synthetic compound, which allows for precise control over its concentration and purity. However, one limitation of using Methyl-AMPA is that it is not a natural compound, and its effects on neurons may not fully reflect the effects of endogenous glutamate. In addition, Methyl-AMPA is a toxic compound and must be handled with care.
Direcciones Futuras
There are several future directions for research on Methyl-AMPA. One direction is to study the effects of Methyl-AMPA on different subtypes of AMPA receptors. Another direction is to study the effects of Methyl-AMPA on different brain regions and neuronal populations. Additionally, researchers could investigate the potential therapeutic applications of Methyl-AMPA, such as in the treatment of neurodegenerative diseases or cognitive disorders. Finally, researchers could develop new synthetic analogs of Methyl-AMPA with improved selectivity and safety profiles.
Métodos De Síntesis
Methyl-AMPA is synthesized using a multi-step process that involves the protection and deprotection of various functional groups. The first step involves the protection of the carboxylic acid group of L-glutamic acid with a tert-butyloxycarbonyl (Boc) group. The amino group is then protected with a benzyl group using benzyl chloroformate. The protected amino acid is then coupled with methylamine to form the methyl ester of the protected amino acid. The Boc group is then removed using trifluoroacetic acid, and the benzyl group is removed with hydrogenation to yield Methyl-AMPA.
Aplicaciones Científicas De Investigación
Methyl-AMPA is used in scientific research to study the mechanisms of action of glutamate receptors. It is a selective agonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is a subtype of ionotropic glutamate receptor. The AMPA receptor is involved in synaptic plasticity, which is the ability of synapses to change in strength in response to activity. By studying the effects of Methyl-AMPA on AMPA receptors, researchers can gain insights into the mechanisms of synaptic plasticity.
Propiedades
IUPAC Name |
methyl (2S,4R)-4-amino-1-methylpyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-9-4-5(8)3-6(9)7(10)11-2/h5-6H,3-4,8H2,1-2H3/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDRZXVUQYMTLY-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@H]1C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701233265 | |
| Record name | L-Proline, 4-amino-1-methyl-, methyl ester, (4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701233265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4r)-4-Amino-1-Methyl-L-Prolinate | |
CAS RN |
1256636-22-2 | |
| Record name | L-Proline, 4-amino-1-methyl-, methyl ester, (4R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256636-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Proline, 4-amino-1-methyl-, methyl ester, (4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701233265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




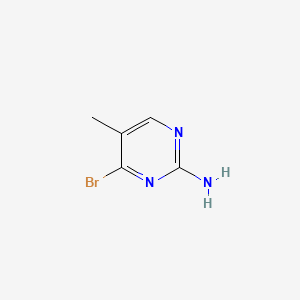

![6-tert-butyl 3-methyl 4,5-dihydroisoxazolo[5,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B580733.png)



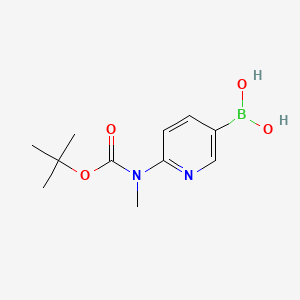
![1'-(Tert-butoxycarbonyl)spiro[chroman-4,4'-piperidine]-2-carboxylic acid](/img/structure/B580743.png)

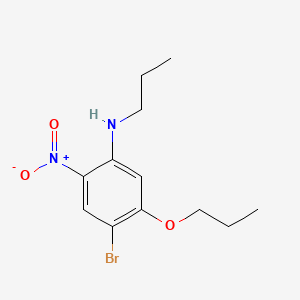
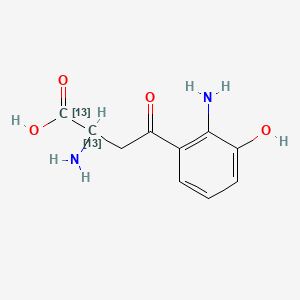
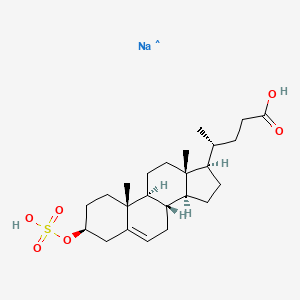
![1,3,3-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B580751.png)